(R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
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Overview
Description
®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl-protected amino group and a methyl ester functional group. These features make it a valuable intermediate in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate typically involves the protection of amino acids followed by esterification. One common method includes the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of an amino acid, followed by coupling with methyl 2-aminoacetate under basic conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other functional sites. Upon removal of the protective group, the free amine can interact with enzymes, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(((benzyloxy)carbonyl)amino)-2-phenylacetylamino)ethyl acetate: Similar in structure but with a phenylacetyl group instead of a methyl group.
®-2-(2-(((benzyloxy)carbonyl)amino)-2-phenylacetamido)ethyl acetate: Another similar compound with a phenylacetamido group.
Uniqueness
®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is unique due to its specific combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of peptides and other biologically active molecules .
Properties
IUPAC Name |
methyl 2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCOISOOAHTQJ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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